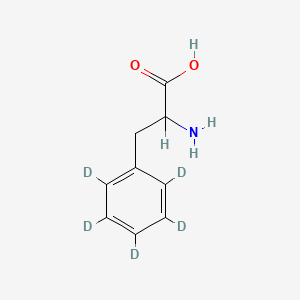
3-Chloro-2,6-dimethylaniline hydrochloride
説明
3-Chloro-2,6-dimethylaniline hydrochloride is a chemical compound with the CAS Number: 72725-98-5 . It has a molecular weight of 192.09 and its IUPAC name is 3-chloro-2,6-dimethylaniline hydrochloride .
Synthesis Analysis
The synthesis of 3-Chloro-2,6-dimethylaniline hydrochloride can be achieved from 1-chloro-2,4-dimethyl-3-nitro-benzene . Another method involves the reduction of 2,6-dimethylnitrobenzene with stannous chloride (SnCl2) in strongly acidic conditions . The ammonium salt produced is then reacted with an aqueous potassium hydroxide solution to liberate the free 2,6-dimethylaniline .Molecular Structure Analysis
The molecular structure of 3-Chloro-2,6-dimethylaniline hydrochloride can be represented by the linear formula: C8H10ClN.ClH .Chemical Reactions Analysis
The reaction of 2,6-dimethylaniline with the bifunctional α-chloroacetyl chloride leads to α-chloro-2,6-dimethylacetanilide . In the final step, diethylamine performs a nucleophilic substitution (SN2) on the remaining alkyl chloride .Physical And Chemical Properties Analysis
3-Chloro-2,6-dimethylaniline hydrochloride has a melting point of 30-32°C, a boiling point of 136-138°C at 17mm, and a density of 1.142±0.06 g/cm3 . It is slightly soluble in water .科学的研究の応用
Synthesis and Characterization 3-Chloro-2,6-dimethylaniline hydrochloride serves as a synthetic intermediate in the production of various compounds. For instance, it is involved in the synthesis of DNA adducts such as N-(deoxyguanosin-8-yl)-2,6-dimethylaniline, which aids in understanding the potential carcinogenicity of related aromatic amines through their interaction with DNA (Gonçalves et al., 2001). Additionally, its role in the Fenton process demonstrates its applicability in environmental science for the degradation of pollutants, offering insights into the removal efficiency and the formation of intermediates in water treatment processes (Masomboon et al., 2009).
Antimicrobial Activity The compound has been utilized in the synthesis of novel antimicrobial agents, indicating its potential in pharmaceutical applications. For example, it has contributed to the creation of 5-alkyl-6-substituted uracils with broad-spectrum antibacterial activity, highlighting the importance of 3-Chloro-2,6-dimethylaniline hydrochloride in developing new drugs (Al-Turkistani et al., 2011).
Material Science In material science, it has been involved in the synthesis and electrochemical study of composites, such as poly(2,3‐dimethylaniline)/polyaniline composites, which show improved electrical conductivity and potential applications in anti-static coatings or electronic devices (Yan et al., 2015).
Environmental Toxicology Research on its degradation pathways and products, such as the study of its oxidation by human cytochrome P450s and human liver microsomes, provides crucial data on how these compounds might affect human health and the environment. Understanding the metabolites formed from 3-Chloro-2,6-dimethylaniline hydrochloride, such as N-(2,6-dimethylphenyl)hydroxylamine, helps in assessing the potential risks and mechanisms of toxicity associated with exposure (Gan et al., 2001).
Safety And Hazards
特性
IUPAC Name |
3-chloro-2,6-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-5-3-4-7(9)6(2)8(5)10;/h3-4H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBACZJGRRMILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498740 | |
| Record name | 3-Chloro-2,6-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,6-dimethylaniline hydrochloride | |
CAS RN |
72725-98-5 | |
| Record name | Benzenamine, 3-chloro-2,6-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72725-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2,6-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















